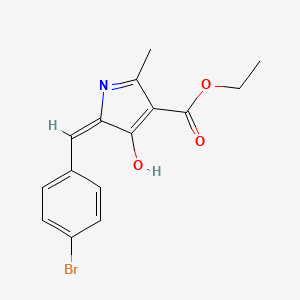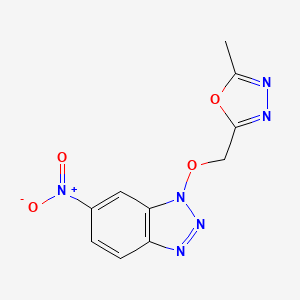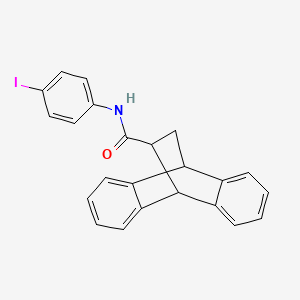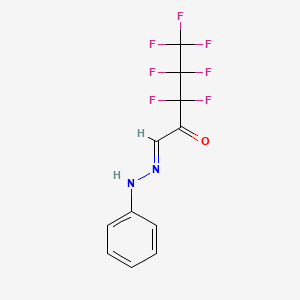methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11518978.png)
2-[(2E)-2-{[(E)-(2-chlorophenyl)diazenyl](phenyl)methylidene}hydrazinyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(2-CHLOROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE is a complex organic compound featuring a benzothiazole moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(2-CHLOROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Formation of Chlorophenyl Derivative: The chlorophenyl derivative is synthesized by reacting 2-chloroaniline with an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the chlorophenyl derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural features.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry
In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(2-CHLOROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with specific receptors.
Comparison with Similar Compounds
Similar Compounds
- (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(2-METHYLPHENYL)IMINO]BENZENECARBOXIMIDAMIDE
- (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(2-FLUOROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE
Uniqueness
The presence of the chlorophenyl group in (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(2-CHLOROPHENYL)IMINO]BENZENECARBOXIMIDAMIDE imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring specific chemical properties.
Properties
Molecular Formula |
C20H14ClN5S |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylimino)-N'-(2-chloroanilino)benzenecarboximidamide |
InChI |
InChI=1S/C20H14ClN5S/c21-15-10-4-5-11-16(15)23-24-19(14-8-2-1-3-9-14)25-26-20-22-17-12-6-7-13-18(17)27-20/h1-13,23H/b24-19+,26-25? |
InChI Key |
GQDJHWHUEKQYLR-YWTQJYBFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2Cl)/N=NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2Cl)N=NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-3-(4-tert-butylphenyl)-6-(2-chlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11518898.png)
![1,3-bis(4-bromophenyl)-2-(4-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11518900.png)
![N-[(2E,5Z)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11518905.png)
![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B11518914.png)



![4-tert-butyl-N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11518942.png)
![2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11518948.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B11518955.png)
![6-(4-hydroxyphenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11518958.png)
![1-[5-(4-Fluoro-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B11518961.png)

